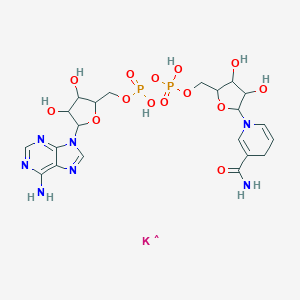

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Description

β-Nicotinamide adenine dinucleotide, reduced dipotassium salt (NADH dipotassium salt, CAS 104809-32-7) is a coenzyme critical for redox reactions in cellular energy metabolism, including glycolysis, β-oxidation, and the tricarboxylic acid (TCA) cycle . It serves as an electron donor in enzymatic assays and is stabilized by dipotassium counterions, enhancing solubility in aqueous buffers . NADH dipotassium salt is supplied as a white-to-yellow powder with a molecular weight of 709.41 g/mol (C₂₁H₂₇K₂N₇O₁₄P₂) and is typically stored at -20°C to maintain stability .

Properties

CAS No. |

104809-32-7 |

|---|---|

Molecular Formula |

C21H27K2N7O14P2 |

Molecular Weight |

741.6 g/mol |

IUPAC Name |

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChI Key |

UMJWDCRRGAZCFU-WUEGHLCSSA-L |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K] |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Beta-Nicotinamide Adenine Dinucleotide, Reduced Dipotassium Salt (NADH), is a coenzyme that plays a crucial role in the oxidation-reduction reactions within cells. It primarily targets enzymes involved in these reactions, facilitating the transfer of electrons and hydrogen ions.

Mode of Action

NADH interacts with its targets by donating electrons, which are then used in various biochemical reactions. This electron transfer is fundamental to cellular energy production. Additionally, NADH acts as a donor of ADP-ribose units in ADP-ribosylation reactions.

Biochemical Pathways

NADH is involved in several biochemical pathways, including glycolysis, β-oxidation, and the citric acid cycle (also known as the Krebs cycle or TCA cycle). These pathways are fundamental to cellular energy production. NADH also participates in cell signaling events, such as serving as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response.

Pharmacokinetics

Result of Action

The donation of electrons by NADH in redox reactions leads to the production of cellular energy. This energy is essential for the functioning of various biological processes. In addition, NADH’s role in ADP-ribosylation reactions and as a substrate for PARPs during the DNA damage response contributes to cellular signaling events.

Biochemical Analysis

Biochemical Properties

This compound is a key player in biochemical reactions. It functions as a regenerating electron donor in catabolic processes including glycolysis, β-oxidation, and the citric acid cycle (Krebs cycle, TCA cycle). It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of electrons in redox reactions that are fundamental to cellular energy production.

Cellular Effects

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, influences cell function in various ways. It participates in cell signaling events, for example, as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response. It also plays a role in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an electron carrier. It accepts electrons from other molecules, becoming reduced to form NADH, which can then donate electrons in other reactions. This electron transfer is the main function of the compound. It also serves as a donor of ADP-ribose units in ADP-ribosylation reactions.

Metabolic Pathways

This compound, is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Biological Activity

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt (NADH) is a crucial coenzyme in cellular metabolism, playing significant roles in various biological processes, including energy production, redox reactions, and signaling pathways. This article delves into the biological activity of NADH, supported by data tables, case studies, and detailed research findings.

Overview of NADH

NADH is the reduced form of NAD+, a coenzyme that exists as a redox pair, participating in numerous enzyme-catalyzed oxidation-reduction reactions. It is essential for ATP production through oxidative phosphorylation and serves as a substrate for various enzymes involved in metabolic pathways. Additionally, NADH acts as a donor of ADP-ribose units in ADP-ribosylation reactions and is a precursor for cyclic ADP-ribose synthesis.

| Property | Value |

|---|---|

| Chemical Formula | C21H27N7O14P2 |

| Molecular Weight | 709.41 g/mol |

| Solubility | Soluble in water |

| Appearance | White to yellow powder |

Energy Metabolism

NADH is pivotal in the electron transport chain (ETC), where it donates electrons to complex I, facilitating ATP synthesis. Studies have shown that supplementation with NADH can enhance ATP levels in cardiomyocytes, indicating its role in improving energy metabolism under stress conditions.

- Case Study : A study on guinea pig ventricular cardiomyocytes demonstrated that NADH supplementation significantly increased intracellular ATP levels from 35.4 ± 2.57 nmol/mg protein (control) to 45.6 ± 1.88 nmol/mg protein (NADH treated), highlighting its potential to boost energy availability during metabolic stress .

Antioxidant Activity

NADH exhibits antioxidant properties by regenerating other antioxidants and reducing oxidative stress. It plays a role in maintaining cellular redox balance.

- Research Finding : NADH has been shown to reduce reactive oxygen species (ROS) levels in various cell types, contributing to cellular protection against oxidative damage .

Regulation of Ion Channels

NADH influences ion channel activity, particularly chloride channels such as ClC-1. This regulation affects membrane excitability and muscle function.

- Research Insight : NAD+ was found to inhibit ClC-1 channels, suggesting a mechanism through which NAD+ modulates muscle excitability and could be relevant in conditions like congenital myotonia .

Cognitive Function

Research has explored NADH's potential benefits in cognitive health, particularly concerning neurodegenerative diseases such as Alzheimer's.

- Case Study : An open-label study reported that treatment with 10 mg/day of NADH disodium salt improved cognitive function in Alzheimer's patients over 8-12 weeks. However, subsequent studies failed to replicate these findings consistently .

Metabolic Disorders

NADH supplementation has been investigated for its role in managing metabolic disorders such as diabetes and obesity.

Scientific Research Applications

Biochemical Research

NADH plays a vital role as a cofactor in numerous enzymatic reactions. It is essential in cellular respiration and energy production, facilitating the conversion of nutrients into ATP (adenosine triphosphate).

Key Applications:

- Enzyme Assays : NADH is commonly used in enzyme assays to measure the activity of dehydrogenases and other enzymes that utilize NADH as a substrate or cofactor .

- Metabolic Studies : Researchers utilize NADH to study metabolic pathways, particularly those involving glycolysis and the citric acid cycle. Its levels can indicate cellular metabolic states .

Clinical Applications

NADH has been studied for its potential therapeutic effects in various medical conditions.

Case Studies:

- Chronic Fatigue Syndrome : A study indicated that NADH supplementation could improve energy levels and reduce fatigue in patients suffering from chronic fatigue syndrome .

- Parkinson's Disease : Research has shown that NADH may have neuroprotective effects and could aid in managing symptoms associated with Parkinson's disease by enhancing mitochondrial function .

Nutritional Supplements

NADH is marketed as a dietary supplement for its purported benefits in enhancing energy levels and cognitive function.

Applications:

- Energy Metabolism : NADH supplements are claimed to boost energy production at the cellular level, making them popular among athletes and those seeking increased vitality.

- Cognitive Enhancement : Some studies suggest that NADH may improve mental clarity and cognitive performance due to its role in energy metabolism within brain cells .

Biotechnology

In biotechnology, NADH is utilized for various applications, including:

Applications:

- Bioprocessing : It serves as a reducing agent in fermentation processes and biocatalysis, where it helps convert substrates into desired products .

- Cell Culture : NADH is used in cell culture media to support cell growth and viability by maintaining redox balance within cells .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Biochemical Research | Enzyme Assays | Measurement of enzyme activity |

| Clinical Applications | Chronic Fatigue Syndrome | Improved energy levels |

| Parkinson's Disease | Neuroprotective effects | |

| Nutritional Supplements | Energy Metabolism | Boosts cellular energy production |

| Cognitive Enhancement | Potential improvements in mental clarity | |

| Biotechnology | Bioprocessing | Reducing agent in fermentation |

| Cell Culture | Supports cell growth |

Chemical Reactions Analysis

2.1. Hydride Transfer Mechanism

NADH primarily undergoes oxidation to regenerate NAD+ through hydride transfer. In mitochondrial complex I-mediated reactions, the 4S-hydrogen of NADH is transferred to the flavin cofactor, with a primary kinetic isotope effect (KIE) observed when substituting hydrogen with deuterium . Key findings:

- KIE values :

- Rate dependence : Hydride transfer contributes significantly to reaction rates at lower substrate concentrations, but binding limitations dominate at higher concentrations .

| Reaction Type | Substrate | KIE Value | Citation |

|---|---|---|---|

| FeCN oxidation | NADH | 2.6 | |

| HAR oxidation | NADH | 2 | |

| APADH oxidation | NADH | 6.5 |

2.2. pH-Dependent Kinetics

The oxidation rate of NADH increases with pH, particularly due to accelerated NAD+ dissociation from the flavin site . At high pH (7.5–8.5), hydride transfer remains rate-limiting, while at lower pH (6.5–7.0), dissociation steps dominate .

3.1. Acid-Catalyzed Degradation

NADH undergoes hydrolytic cleavage in acidic conditions, forming nicotinamide and adenosine diphosphate ribose (ADPR) . Mechanistic steps include:

- Hydroxylation at the nicotinamide C-6 position.

- Cyclization of the nicotinamide-ribose bond.

- Hydrolytic cleavage of the dinucleotide linkage .

| Degradation Product | Formation Mechanism | Citation |

|---|---|---|

| Nicotinamide | Hydroxylation + cyclization | |

| ADPR | Hydrolytic cleavage |

3.2. Photodegradation

UV irradiation leads to NADH decomposition, yielding NAD+ and ADPR. The quantum yield of photodecomposition is:

This highlights the role of oxygen in enhancing photolysis rates .

4.1. Enzyme-Catalyzed Reactions

NADH serves as a cofactor in:

- Malate dehydrogenase : Facilitates malate → oxaloacetate conversion .

- Pyruvate kinase : Allosteric regulation via activating cations .

- ADP-ribosyltransferases : Donates ADP-ribose units in DNA repair pathways .

4.2. Synthetic Relevance

Pt-catalyzed regeneration of NADH from NAD+ has been demonstrated, with turnover numbers exceeding 1,000 . This approach enhances enzymatic biosynthesis of fatty acids and amino acids .

5.1. Spectroscopy

- UV-Vis : Absorption maxima at 340 nm (NADH) and 259 nm (NAD+) .

- Fluorescence : Emission maxima at 460 nm (NADH only) .

5.2. Chromatography

Reversed-phase HPLC resolves NADH degradation products (e.g., α- and β-6-hydroxynicotinamide) .

Comparison with Similar Compounds

NADH Disodium Salt (CAS 606-68-8)

- Structural Differences : The disodium salt (C₂₁H₂₇N₇Na₂O₁₄P₂) replaces potassium with sodium counterions, altering ionic interactions and solubility .

- Functional Roles : Both NADH salts participate in identical redox pathways, but the disodium form is more commonly used in enzyme immobilization studies due to compatibility with phosphate buffers .

- Solubility and Stability : NADH disodium salt is highly soluble in water, with a purity of ~98% . Storage conditions (-20°C) are similar to the dipotassium form .

- Applications : Widely used in enzyme cycling assays to amplify detection of low-concentration metabolites .

- Cost : NADH disodium salt is priced at $57–$656 per 100 mg–5 g, whereas the dipotassium variant costs $108–$327 per 100 mg–500 mg .

NADPH (β-Nicotinamide Adenine Dinucleotide Phosphate, Reduced Tetrasodium Salt)

- Structural Differences : NADPH (C₂₁H₂₆N₇Na₄O₁₇P₃) includes an additional phosphate group at the 2'-ribose position, enabling distinct roles in anabolic reactions .

- Functional Roles : NADPH primarily fuels biosynthetic pathways (e.g., fatty acid synthesis) and antioxidant systems (e.g., glutathione regeneration), unlike NADH’s focus on catabolic energy production .

- Purity and Storage : Available at ≥97% purity, stored at -20°C .

- Applications : Used in cytochrome P450 assays and NADPH-dependent enzyme studies .

NAD+ (Oxidized Form)

- Structural Differences: Lacks the reduced nicotinamide moiety, acting as an electron acceptor rather than a donor .

- Functional Roles : Central to oxidative phosphorylation, NAD+ is regenerated from NADH in the electron transport chain .

- Electrochemical Regeneration : NAD+ reduction to NADH is pH-dependent and optimized in phosphate buffers (pH 7–8) .

FAD+ (Flavin Adenine Dinucleotide)

- Structural Differences : Contains a flavin group instead of nicotinamide, enabling one- or two-electron transfers .

- Functional Roles : Participates in mitochondrial complex I/II and redox enzymes like succinate dehydrogenase .

Comparative Data Table

Key Research Findings

- Electrochemical Regeneration : NADH dipotassium salt exhibits optimal stability in phosphate buffers (pH 7.4), critical for electrocatalytic NAD+ reduction studies .

- Enzyme Compatibility : NADH disodium salt is preferred in alcohol dehydrogenase (ADH) assays due to reduced interference from potassium ions .

- Unique Stability : NADPH’s 2'-phosphate group confers resistance to phosphatases, making it suitable for prolonged biosynthetic reactions .

Preparation Methods

Column Preparation

Sample Loading and Elution

Desalting and Lyophilization

-

The eluate is desalted using gel filtration chromatography (Sephadex G-25).

-

The purified solution is lyophilized to yield a yellow powder with ≥98% purity.

Neutralization Method for Direct Synthesis

An alternative approach involves direct neutralization of β-NADH acid form with potassium hydroxide:

-

Acidification : β-NADH free acid is generated by treating disodium salt with 0.1 N HCl.

-

Neutralization : Incremental addition of 0.1 N KOH under pH monitoring (target pH 7.5 ± 0.5).

-

Precipitation : Cold ethanol (−20°C) is added to precipitate the dipotassium salt.

-

Recrystallization : The precipitate is dissolved in hot water (60°C) and cooled to 4°C for crystallization.

Quality Control and Analytical Validation

Critical quality attributes are verified through:

Purity Assessment

Thermal Stability

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Enzymatic + Ion Exchange | 85–90 | ≥98 | 24 | Industrial |

| Direct Neutralization | 75–80 | ≥95 | 12 | Lab-scale |

Key observations :

-

Ion exchange ensures higher purity but requires specialized equipment.

-

Neutralization is faster but may introduce potassium counterion variability.

Industrial-Scale Production Considerations

Cost Drivers

Regulatory Compliance

-

GMP standards : Facilities must adhere to ISO 9001 for pharmaceutical-grade production.

-

Documentation : Batch records must include UV/Vis spectra, HPLC chromatograms, and residual solvent analysis.

Emerging Innovations in Synthesis

Microbial Fermentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.